molecular formula C16H14N2O2 B2684360 (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide CAS No. 327075-36-5

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B2684360
CAS No.: 327075-36-5
M. Wt: 266.3
InChI Key: FLVILDOCBMKHNL-UKTHLTGXSA-N
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Description

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), which plays a critical role in the JAK-STAT signaling pathway essential for immune cell function. This compound exhibits significant research value in the study of autoimmune and inflammatory diseases, as its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) helps minimize off-target effects in experimental models. Its primary mechanism involves competing with ATP for binding to the JAK3 kinase domain, thereby suppressing the cytokine-mediated signaling that drives pathological immune responses. Research utilizing this inhibitor has been instrumental in elucidating the specific contributions of JAK3 to conditions like rheumatoid arthritis, psoriasis, and organ transplant rejection (https://pubmed.ncbi.nlm.nih.gov/25801963/). It serves as a crucial pharmacological tool for validating JAK3 as a therapeutic target and for advancing the development of novel immunomodulatory agents.

Properties

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-4-3-5-14(8-11)18-16(19)13(10-17)9-15-7-6-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVILDOCBMKHNL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde or ketone. The reaction typically requires a base catalyst such as piperidine or pyridine and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating its efficacy against various bacterial strains. The furan ring's ability to participate in π-π interactions may enhance its binding affinity to microbial targets.
  • Anticancer Properties : Preliminary studies suggest that (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide exhibits cytotoxic effects on cancer cell lines. Its mechanism may involve apoptosis induction through interaction with specific cellular pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation. The cyano group can act as an electrophile, making it a candidate for enzyme active site interactions.

Material Science

  • Polymer Chemistry : Due to its reactive functional groups, this compound can be utilized in the synthesis of novel polymers with tailored properties for applications in coatings, adhesives, and composites.
  • Organic Electronics : The electronic properties conferred by the furan and cyano groups make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Studies

StudyApplicationFindings
Antimicrobial Efficacy Tested against E. coli and S. aureusDemonstrated significant inhibition zones compared to control.
Cytotoxicity Assay Evaluated on HeLa cell lineInduced apoptosis with IC50 values indicating potency.
Enzyme Interaction Studies Focused on cyclooxygenase enzymesShowed competitive inhibition with promising Ki values.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and furan ring are key functional groups that contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Features
Target Compound R1: 5-methylfuran-2-yl; R2: 3-methylphenyl - - Moderate lipophilicity, E-configuration
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) R1: 4-methoxyphenyl; R2: 4-sulfamoylphenyl 90 292 High yield, electron-donating methoxy group
(2E)-2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) R1: 4-chlorophenyl; R2: 4-sulfamoylphenyl 63 286 Electron-withdrawing chloro group, lower yield
AGK2 (SIRT2 Inhibitor) R1: 2,5-dichlorophenyl; R2: quinolin-5-yl - - Potent enzyme inhibition, halogenated aryl
(E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide R1: 5-(2-methyl-4-nitrophenyl)furan-2-yl; R2: 3-ethoxyphenyl - - Nitro group enhances reactivity

Key Observations :

  • Electron-donating groups (e.g., methoxy in 5b) correlate with higher synthetic yields (90% vs. 63% for chloro-substituted 5c) and elevated melting points, likely due to improved crystallinity .
  • Halogenated analogs (e.g., AGK2 with dichlorophenyl) exhibit biological potency but may require specialized synthetic routes .

SAR Insights :

  • Trifluoromethyl and nitro groups significantly enhance antimicrobial and antitubercular activities by increasing lipophilicity and electron-withdrawing effects .
  • Methyl groups (as in the target compound) may optimize bioavailability and reduce cytotoxicity compared to halogenated analogs .
  • Quinolinyl and chromone moieties (e.g., in AGK2 and ) improve target specificity but add molecular weight and complexity .

Spectroscopic and Crystallographic Analysis

  • IR and NMR: The cyano group (~2200 cm⁻¹ in IR) and conjugated enamide system (δ 7.5–8.5 ppm in ¹H NMR) are consistent across analogs, with shifts reflecting substituent electronic effects .
  • Crystallography : Hydrogen bonding patterns (e.g., N–H···O in sulfamoyl derivatives ) influence crystal packing. The target compound’s methyl groups may reduce intermolecular H-bonding compared to polar analogs, affecting solubility .

Biological Activity

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide, an organic compound belonging to the class of enamides, has garnered attention for its potential biological activities. This compound features a cyano group, a furan ring, and a substituted phenyl group, which contribute to its reactivity and possible therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide can be represented as follows:

Property Details
IUPAC Name (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide
Molecular Formula C16H14N2O2
Molecular Weight 270.30 g/mol
LogP 3.2601
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

The biological activity of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano and furan functional groups are particularly significant in determining the compound's reactivity and binding affinity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the furan ring is often associated with increased biological activity against various pathogens.
  • Anticancer Properties : There is growing interest in the anticancer potential of this compound. Studies have shown that related compounds can induce apoptosis in cancer cells by modulating key signaling pathways.

Antimicrobial Activity

A study conducted on derivatives of similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

In vitro studies have shown that (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The compound was found to upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to increased caspase activation .

Case Studies

  • HepG2 Cell Line Study : A combination treatment involving (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide showed enhanced apoptotic effects when used alongside traditional chemotherapeutic agents. The study reported a synergistic effect, leading to a significant reduction in cell viability compared to individual treatments .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. These findings suggest potential for further development as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a Knoevenagel condensation reaction between 5-methylfuran-2-carbaldehyde and cyanoacetamide derivatives, followed by coupling with 3-methylaniline. Optimization involves controlling reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., piperidine or ammonium acetate). Purity is enhanced using column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane (1:3 ratio) .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Yield improvements (~65–75%) are achieved by slow addition of reactants and inert atmosphere (N₂) to prevent oxidation of the furan ring .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 12–14 Hz for α,β-unsaturated carbonyl protons). The cyano group appears as a singlet at ~110 ppm in ¹³C NMR .
  • FT-IR : Stretching vibrations at ~2220 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=C) .
  • X-ray crystallography (if single crystals are obtained): Resolve bond lengths and angles (e.g., C=C bond ~1.34 Å, consistent with (E)-stereochemistry) .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min under N₂. Degradation onset temperatures >200°C suggest robustness for storage .
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient). Degradation is typically <5% at neutral pH but increases under acidic/basic conditions due to hydrolysis of the enamide group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinase enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The furan and cyano groups show hydrogen bonding with residues like Lys721 and π-π stacking with Phe723 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in cancer cell lines)?

  • Methodology :

  • Dose-Response Repetition : Test the compound in triplicate across multiple cell lines (e.g., MCF-7, A549) using standardized MTT assays. Control for variables like serum concentration (10% FBS vs. serum-free) and incubation time (48–72 hours) .
  • Metabolomic Profiling : Use LC-MS to identify metabolites in cell lysates. Variability may arise from differential metabolism (e.g., cytochrome P450-mediated oxidation of the methylfuran group) .

Q. How is structure-activity relationship (SAR) explored for derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated aryl groups) and assess changes in bioactivity.
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values. Increased hydrophobicity (logP >3) often enhances membrane permeability but may reduce solubility .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking) in crystalline forms of the compound?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O/N interactions) using CrystalExplorer. For example, furan O atoms participate in C–H···O bonds (3.1–3.3 Å) .
  • DSC/TGA : Correlate melting points (e.g., ~180°C) with crystal packing efficiency. Higher melting points indicate stronger lattice interactions .

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